molecular formula C16H14Cl2O2 B231183 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene CAS No. 17208-44-5

1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene

Cat. No. B231183
CAS RN: 17208-44-5
M. Wt: 309.2 g/mol
InChI Key: YHALUTJBMMSPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor blockade.

Mechanism of Action

1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that play a role in regulating various physiological processes, including smooth muscle relaxation, insulin secretion, and lipolysis. By blocking these receptors, 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 are primarily due to its blockade of β2-adrenergic receptors. These effects include reduced airway smooth muscle relaxation, decreased insulin secretion, and decreased lipolysis. 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 has also been shown to reduce heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological processes. However, one limitation is that it may not accurately represent the effects of β2-adrenergic receptor blockade in vivo, as it is a synthetic compound that may have different pharmacokinetic properties than endogenous β2-adrenergic receptor antagonists.

Future Directions

There are several future directions for research involving 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551. One potential avenue is investigating its effects on glucose metabolism and insulin sensitivity in animal models of diabetes. Another potential direction is studying its effects on airway inflammation and remodeling in animal models of asthma. Additionally, further investigation into the pharmacokinetic properties of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 may provide insight into its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 involves several steps, including the reaction of 4-(2-chlorophenoxy)but-2-enoic acid with 1-chloro-2-nitrobenzene, reduction of the resulting nitro compound to an amine, and subsequent reaction with 2-chloroethanol. The final product is obtained through purification and crystallization.

Scientific Research Applications

1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used in studies investigating the effects of β2-adrenergic receptor blockade on cardiovascular function, airway smooth muscle contraction, and glucose metabolism.

properties

CAS RN

17208-44-5

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

1-chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene

InChI

InChI=1S/C16H14Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-10H,11-12H2

InChI Key

YHALUTJBMMSPIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl

Pictograms

Corrosive; Irritant; Environmental Hazard

synonyms

1,4-BIS-(2-CHLOROPHENOXY)-2-BUTENE

Origin of Product

United States

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